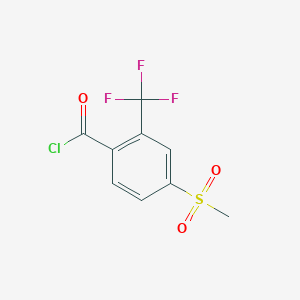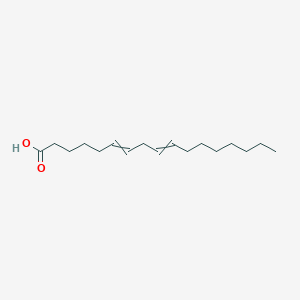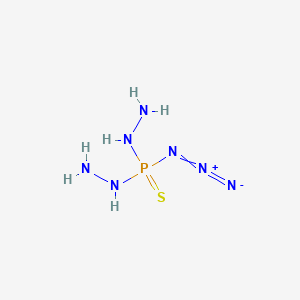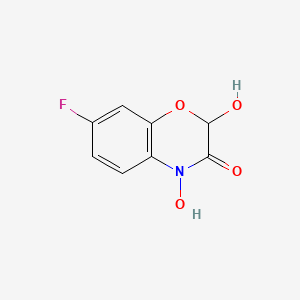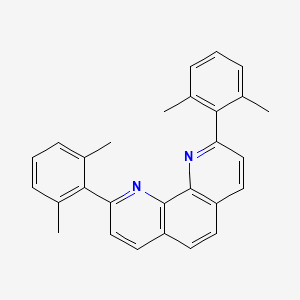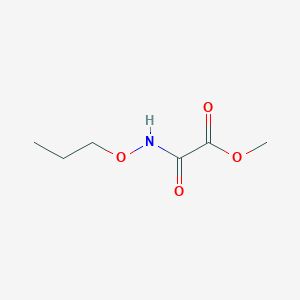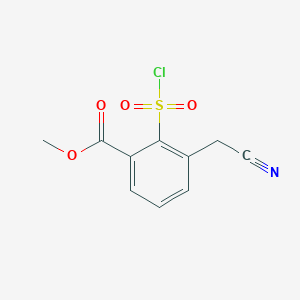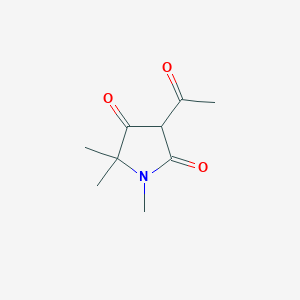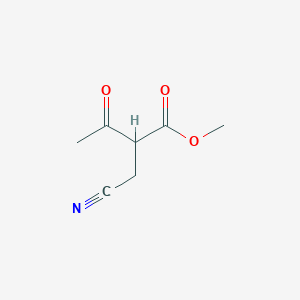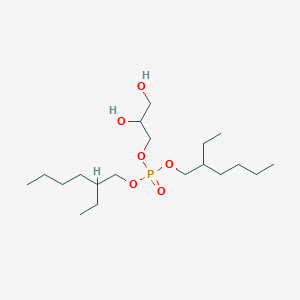
2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate is an organophosphorus compound known for its versatile applications in various fields. It is characterized by the presence of two 2-ethylhexyl groups attached to a phosphate moiety, along with a 2,3-dihydroxypropyl group. This compound is often used as a plasticizer, surfactant, and in the extraction of rare earth metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out in a reaction kettle, where the molar ratio of phosphorus oxychloride to 2-ethylhexanol is maintained at 1:1.5-2.5. The mixture is stirred continuously at a temperature of 15-25°C for 1-3 hours, followed by the removal of generated hydrogen chloride gas. The reaction is then continued at an elevated temperature of 40-70°C for 1-4 hours. Finally, an aqueous sodium hydroxide solution is added to neutralize the mixture, and the product is obtained through washing, filtration, and distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure optimal yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.
Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphonate derivatives.
Substitution: Esters or ethers of the 2,3-dihydroxypropyl group.
Applications De Recherche Scientifique
2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer and surfactant in the synthesis of polymers and other materials.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the extraction of rare earth metals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. Additionally, its surfactant properties enable it to disrupt cell membranes, leading to changes in cell permeability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-ethylhexyl) phosphate
- Di(2-ethylhexyl) phosphoric acid
- Bis(2-ethylhexyl) hydrogen phosphate
Uniqueness
2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate is unique due to the presence of the 2,3-dihydroxypropyl group, which imparts additional hydroxyl functionalities. This structural feature enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds .
Propriétés
Numéro CAS |
163923-25-9 |
|---|---|
Formule moléculaire |
C19H41O6P |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl bis(2-ethylhexyl) phosphate |
InChI |
InChI=1S/C19H41O6P/c1-5-9-11-17(7-3)14-23-26(22,25-16-19(21)13-20)24-15-18(8-4)12-10-6-2/h17-21H,5-16H2,1-4H3 |
Clé InChI |
MDENBECRVCQVPV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)

